molecular formula C17H15Cl2NO6S B3160756 Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(2,5-dichlorophenyl)sulfonyl]amino}propanoate CAS No. 866144-35-6

Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(2,5-dichlorophenyl)sulfonyl]amino}propanoate

Cat. No.: B3160756
CAS No.: 866144-35-6
M. Wt: 432.3 g/mol
InChI Key: PUWPBQOTAFCZAY-UHFFFAOYSA-N
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Description

Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(2,5-dichlorophenyl)sulfonyl]amino}propanoate is a synthetic organic compound characterized by a benzodioxole ring and a dichlorophenyl sulfonamide group linked to a methyl propanoate backbone. The dichlorophenyl substituent enhances lipophilicity, which may influence pharmacokinetic properties like membrane permeability and metabolic stability.

Properties

IUPAC Name

methyl 3-(1,3-benzodioxol-5-yl)-3-[(2,5-dichlorophenyl)sulfonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO6S/c1-24-17(21)8-13(10-2-5-14-15(6-10)26-9-25-14)20-27(22,23)16-7-11(18)3-4-12(16)19/h2-7,13,20H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWPBQOTAFCZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC2=C(C=C1)OCO2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101140939
Record name Methyl β-[[(2,5-dichlorophenyl)sulfonyl]amino]-1,3-benzodioxole-5-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101140939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866144-35-6
Record name Methyl β-[[(2,5-dichlorophenyl)sulfonyl]amino]-1,3-benzodioxole-5-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866144-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl β-[[(2,5-dichlorophenyl)sulfonyl]amino]-1,3-benzodioxole-5-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101140939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxole core This can be achieved through a reaction between 1,3-benzodioxol-5-yl and appropriate reagents under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context and the specific biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analog: Methyl (3S)-3-Amino-3-(3-Bromo-4-Hydroxy-5-Methoxyphenyl)Propanoate

This analog shares the methyl propanoate backbone but differs in substituents:

  • Aromatic ring : A bromo-, hydroxy-, and methoxy-substituted phenyl group replaces the benzodioxole ring.
  • Functional group: An amino group substitutes the sulfonamide, altering electronic and hydrogen-bonding properties .
Table 1: Comparative Structural Analysis
Property Target Compound Analog (Methyl (3S)-3-Amino-3-(3-Bromo-4-Hydroxy-5-Methoxyphenyl)Propanoate)
Molecular Formula C₁₆H₁₃Cl₂NO₆S C₁₁H₁₄BrNO₄
Molecular Weight ~434.25 g/mol 304.14 g/mol
Key Substituents Benzodioxole, dichlorophenyl sulfonamide Bromo-, hydroxy-, methoxyphenyl, amino
Polarity High (sulfonamide, ester) Moderate (amino, hydroxyl, ester)
Potential Bioactivity Enzyme inhibition, receptor antagonism Antioxidant, antimicrobial (inferred from phenolic groups)

Pharmacological and Physicochemical Differences

  • Solubility: The sulfonamide group in the target compound increases acidity (pKa ~10–11), enhancing water solubility at physiological pH compared to the analog’s amino group (pKa ~9–10) .
  • Bioactivity : The dichlorophenyl sulfonamide in the target compound may confer stronger binding to sulfotransferases or kinases, whereas the analog’s hydroxyl and methoxy groups could favor antioxidant activity .
  • Metabolic Stability : The benzodioxole ring is prone to oxidative metabolism, while the bromo substituent in the analog may slow degradation .

Research Findings and Implications

  • Target Compound: Limited direct pharmacological data are available, but structural analogs with sulfonamide groups show activity in kinase inhibition (e.g., VEGF-R2 inhibitors) .

Biological Activity

Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(2,5-dichlorophenyl)sulfonyl]amino}propanoate is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H15Cl2N1O5S
  • Molecular Weight : 404.26 g/mol
  • CAS Number : Not explicitly listed in the sources.

The compound features a benzodioxole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of a sulfonamide group enhances its pharmacological profile by potentially improving solubility and bioavailability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzodioxole derivatives. For example, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 5 (Thiosemicarbazone derivative)A549 (lung adenocarcinoma)12.4Induces apoptosis and inhibits DNA synthesis
Compound 5 (Thiosemicarbazone derivative)C6 (rat glioma)15.8Disturbs mitochondrial membrane potential

These findings suggest that the benzodioxole structure may contribute to enhanced anticancer activity through mechanisms involving apoptosis and mitochondrial dysfunction .

The proposed mechanisms for the anticancer activity of related compounds include:

  • Inhibition of Ribonucleotide Reductase : This enzyme is crucial for DNA synthesis and repair. Inhibition leads to reduced proliferation of cancer cells.
  • Induction of Apoptosis : Compounds can trigger programmed cell death via mitochondrial pathways.
  • Metal Ion Chelation : Some derivatives exhibit metal-binding properties that enhance their cytotoxic effects by disrupting essential cellular processes .

Case Studies

A notable case study involved the evaluation of a thiosemicarbazone derivative related to this compound. This derivative was tested against A549 and C6 cell lines, demonstrating significant anticancer effects with minimal toxicity to normal cells (NIH/3T3 fibroblasts). The study concluded that the biphenyl substituent in the compound increased its lipophilicity and consequently its anticancer activity .

Additional Biological Activities

Beyond anticancer properties, benzodioxole derivatives have been studied for their antimicrobial effects. Research indicates that these compounds can inhibit bacterial growth through various mechanisms, including disrupting cell membrane integrity and inhibiting key metabolic pathways .

Q & A

What are the recommended strategies for optimizing the synthetic route of this compound to improve yield and purity?

Answer:

  • AI-Driven Retrosynthesis : Employ AI-powered tools (e.g., Template_relevance models) to predict feasible routes, prioritizing one-step syntheses and precursor scoring thresholds (plausibility ≥0.01). Validate predictions using high-throughput experimentation .
  • Database Cross-Referencing : Leverage Reaxys and BKMS_METABOLIC databases to identify analogous reactions for benzodioxole and sulfonamide intermediates. Adjust catalyst systems (e.g., Pd/C for coupling) and solvent polarity to enhance selectivity .

Which spectroscopic and chromatographic methods are most effective for structural validation?

Answer:

  • Multidimensional NMR : Use ¹H-¹³C HSQC and NOESY to resolve stereochemical ambiguity in the benzodioxolyl and dichlorophenyl groups. Compare experimental shifts with DFT-predicted values .
  • HRMS and HPLC-MS : Confirm molecular weight (exact mass ±2 ppm) and purity (>95%) via HRMS. Pair with reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect impurities .

How can computational tools enhance understanding of this compound’s reactivity?

Answer:

  • Quantum Chemical Modeling : Apply DFT (B3LYP/6-31G*) to map sulfonamide bond formation pathways. Transition state analysis identifies energy barriers, guiding catalyst selection .
  • COMSOL Multiphysics : Simulate reaction kinetics in flow reactors to optimize heat dissipation and mixing efficiency, critical for exothermic steps .

What experimental design (DoE) approaches optimize reaction conditions?

Answer:

  • Factorial Screening : Use 2⁴ factorial designs to test variables (temperature, solvent, catalyst loading, stoichiometry). Prioritize factors via Pareto charts .
  • Response Surface Methodology (RSM) : Apply central composite designs to refine optimal conditions, minimizing byproduct formation while maximizing yield .

How to elucidate the reaction mechanism of sulfonamide linkage formation?

Answer:

  • Isotopic Labeling : Introduce ¹⁵N-labeled amines to track sulfonamide bond formation via MS/MS fragmentation patterns.
  • In Situ Spectroscopy : Monitor intermediates with real-time FTIR (e.g., S=O stretching at 1150–1300 cm⁻¹) and Raman spectroscopy .

How should researchers address discrepancies in spectral data?

Answer:

  • Cross-Validation : Compare NMR data with X-ray crystallography (if crystalline). For amorphous samples, use dynamic NMR (variable-temperature studies) to resolve conformational exchange .
  • Statistical Outlier Detection : Apply PCA to spectral datasets to identify batch-specific anomalies, followed by re-synthesis under controlled conditions .

What green chemistry principles apply to its synthesis?

Answer:

  • Solvent Substitution : Replace DCM with cyclopentyl methyl ether (CPME) for safer extraction.
  • Catalytic Efficiency : Use immobilized enzymes (e.g., lipases) for esterification steps, reducing metal catalyst waste .

How to assess potential biological activity?

Answer:

  • Enzyme Inhibition Assays : Screen against sulfonamide-sensitive targets (e.g., carbonic anhydrase IX) via fluorescence-based assays.
  • Molecular Docking : Simulate binding modes using AutoDock Vina, focusing on the dichlorophenyl group’s hydrophobic interactions .

What strategies mitigate scale-up challenges?

Answer:

  • Process Intensification : Transition from batch to continuous flow reactors to control exothermicity. Use dimensionless scaling (e.g., Damköhler number) to maintain reaction kinetics .
  • PAT Integration : Implement inline UV/Vis probes for real-time purity monitoring during crystallization .

How to validate stability under storage conditions?

Answer:

  • Accelerated Degradation Studies : Expose samples to 40°C/75% RH for 4 weeks, tracking degradation via UPLC-PDA.
  • Thermal Analysis : Perform DSC to identify melting points and TGA to assess decomposition thresholds. Store in amber vials under argon if light-sensitive .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(2,5-dichlorophenyl)sulfonyl]amino}propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(2,5-dichlorophenyl)sulfonyl]amino}propanoate

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